Benzamide, 4-(5-oxo-5H-[1]benzopyrano[4,3-d]pyrimidin-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{5-OXO-5H-CHROMENO[4,3-D]PYRIMIDIN-2-YL}BENZAMIDE is a heterocyclic compound that features a chromeno-pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-OXO-5H-CHROMENO[4,3-D]PYRIMIDIN-2-YL}BENZAMIDE typically involves multi-step reactions starting from readily available starting materials. One common method involves the condensation of 2-amino-4H-chromene-3-carbonitrile with phenyl isothiocyanate under microwave dielectric heating . This reaction proceeds through a heterocyclocondensation process to form the chromeno-pyrimidine core .
Industrial Production Methods
the use of microwave-assisted synthesis and other advanced techniques could potentially be scaled up for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-{5-OXO-5H-CHROMENO[4,3-D]PYRIMIDIN-2-YL}BENZAMIDE undergoes various types of chemical reactions, including:
Oxidation: The chromeno-pyrimidine core can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
4-{5-OXO-5H-CHROMENO[4,3-D]PYRIMIDIN-2-YL}BENZAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{5-OXO-5H-CHROMENO[4,3-D]PYRIMIDIN-2-YL}BENZAMIDE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit CDK2, a key enzyme involved in cell cycle regulation . This inhibition leads to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to fit into the active site of the enzyme, blocking its activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Chromeno[2,3-d]pyrimidine: Structurally similar but with different substitution patterns.
Pyranopyrimidine: Shares the pyrimidine core but with a different fused ring system.
Uniqueness
4-{5-OXO-5H-CHROMENO[4,3-D]PYRIMIDIN-2-YL}BENZAMIDE is unique due to its specific substitution pattern and the presence of the benzamide moiety, which enhances its biological activity and specificity .
Properties
Molecular Formula |
C18H11N3O3 |
---|---|
Molecular Weight |
317.3 g/mol |
IUPAC Name |
4-(5-oxochromeno[4,3-d]pyrimidin-2-yl)benzamide |
InChI |
InChI=1S/C18H11N3O3/c19-16(22)10-5-7-11(8-6-10)17-20-9-13-15(21-17)12-3-1-2-4-14(12)24-18(13)23/h1-9H,(H2,19,22) |
InChI Key |
QGEPTVWUVLCZHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(=NC=C3C(=O)O2)C4=CC=C(C=C4)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.